2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-7(5-9)8-10-3-2-4-12(8)11-6/h10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJWVOWKUGQVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2CCCNC2=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-methylpyrazole with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Hydrogenation and Reductive Dearomatization
The compound’s partially saturated tetrahydropyrimidine ring enables further hydrogenation under catalytic conditions. Key advancements include:
Rh-Catalyzed Asymmetric Hydrogenation
This method achieves enantioselective dearomatization of pyrazolo[1,5-a]pyrimidines, critical for synthesizing bioactive molecules like zanubrutinib (a Bruton’s tyrosine kinase inhibitor) .
Sequential Reduction Strategies
-
Partial Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces pyrazolo[1,5-a]pyrimidines to 4,5-dihydro intermediates .
-
Catalytic Hydrogenation : Rhodium complexes further reduce intermediates to chiral tetrahydropyrazolo derivatives under mild conditions (CH₂Cl₂, room temperature) with 94% ee .
Substitution Reactions
The nitrile group at position 3 and methyl group at position 2 serve as reactive sites:
Nucleophilic Substitution
Electrophilic Aromatic Substitution
-
Halogenation : Bromine or iodine in acetic acid introduces halogens at position 5 or 7 of the pyrimidine ring .
-
Nitration : HNO₃/H₂SO₄ selectively nitrates position 6, enabling further functionalization .
Oxidation and Ring Functionalization
The tetrahydropyrimidine ring undergoes oxidation to regenerate aromaticity or introduce ketone groups:
Synthetic Pathway to Zanubrutinib
-
Asymmetric Hydrogenation : Enantioselective reduction of pyrazolo[1,5-a]pyrimidine precursor .
-
Nitrile Hydrolysis : Conversion to carboxylic acid for amide coupling .
-
Borylation : Suzuki-Miyaura cross-coupling introduces aryl/heteroaryl groups .
Stability and Reactivity Trends
Scientific Research Applications
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: Utilized in the synthesis of materials with specific properties, such as pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been studied as a Bruton’s tyrosine kinase (BTK) inhibitor, where it binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to the suppression of signaling pathways involved in various diseases, including cancer and autoimmune disorders .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and related analogs:
Structural and Functional Differences
Substituent Effects on Lipophilicity :
- The trifluoromethyl (-CF₃) group in compounds like C₉H₉F₃N₄ (LogP = 1.91) significantly increases lipophilicity compared to the target compound’s methyl group (estimated LogP ~1.2) . This enhances membrane permeability but may reduce aqueous solubility.
- The nitrile (-CN) group at position 3 is conserved across analogs, suggesting its critical role in electronic modulation or hydrogen bonding.
The cyclopropyl substituent in C₁₁H₁₁F₃N₄ introduces steric hindrance, which could enhance target selectivity .
Biological Activity
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile (C7H11N3) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is part of the broader family of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.
Structural Information
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- SMILES Notation : CC1=NN2CCCNC2=C1
- InChIKey : YPLDOUXBCHDJMW-UHFFFAOYSA-N
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-inflammatory, anticancer, and neuroprotective agent.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds often act as inhibitors of key enzymes involved in cancer cell proliferation. Studies have shown that they can inhibit telomerase activity and affect pathways such as PI3K/AKT, which are crucial for cancer cell survival and growth .
- Case Study : A study involving similar pyrazolo compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Activity
The anti-inflammatory properties of 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine derivatives have also been explored:
- Selective COX-2 Inhibition : Some studies have reported that related compounds selectively inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. For example, certain derivatives showed edema inhibition percentages significantly higher than standard anti-inflammatory drugs like celecoxib .
Neuroprotective Effects
The neuroprotective potential of this compound class is notable:
- CNS Activity : Research suggests that these compounds may exhibit anxiolytic and antidepressant effects. They have been shown to interact with neurotransmitter systems in the central nervous system (CNS), potentially offering therapeutic benefits for conditions such as anxiety and depression .
Summary of Research Findings
Q & A
Q. What are the common synthetic routes for 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its derivatives?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example:
- Reaction conditions : Refluxing precursors in polar solvents (e.g., pyridine, ethanol) with sodium acetate as a catalyst .
- Key intermediates : Methyl 5-amino-1H-pyrazole-4-carboxylate and enaminones are often used to construct the pyrazolo[1,5-a]pyrimidine core .
- Functionalization : Post-synthetic modifications, such as nucleophilic substitution at the cyano group or ester hydrolysis, enable diversification .
Q. How are pyrazolo[1,5-a]pyrimidine derivatives characterized structurally?
- Spectroscopy : IR confirms functional groups (e.g., CN ~2,220 cm⁻¹), while ¹H/¹³C NMR resolves substituent environments (e.g., methyl groups at δ 2.24–2.37 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 for C₂₀H₁₀N₄O₃S) validate molecular formulas .
- X-ray crystallography : Resolves planar geometry (r.m.s. deviation <0.011 Å) and hydrogen-bonding networks (e.g., C–H⋯N interactions in crystal packing) .
Q. What are the typical applications of this compound in medicinal chemistry?
Pyrazolo[1,5-a]pyrimidines are explored as:
- Kinase inhibitors : Trifluoromethyl and chloromethyl derivatives show anti-tumor activity via kinase binding .
- Anti-inflammatory agents : Carboxamide derivatives (e.g., compound 13a ) target non-benzodiazepine receptors .
Advanced Research Questions
Q. How can experimental design address contradictions in spectral data for structurally similar derivatives?
- Case study : For 7-amino-3-(2'-chlorophenylazo) derivatives (e.g., 10c vs. 10d ), discrepancies in melting points (266–268°C vs. 263–265°C) and NMR shifts arise from substituent electronic effects.
- Statistical analysis : Use multivariate regression to correlate substituent Hammett parameters (σ) with spectral trends .
Q. What challenges arise in optimizing reaction yields for 5-(2-aminoethyl) substituted derivatives?
Q. How do crystallographic data inform the design of bioisosteres?
- Example : The planar geometry of 7-chloro-5-(chloromethyl) derivatives (monoclinic P2₁/c) suggests rigidity for target binding. Bioisosteric replacement of Cl with CF₃ retains planarity while improving lipophilicity (logP ↑0.5) .
- Table : Crystallographic parameters for selected derivatives:
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Refinement R factor |
|---|---|---|---|---|---|---|
| C₈H₄Cl₂N₄ | P2₁/c | 4.98 | 18.40 | 10.15 | 95.92 | 0.038 |
| C₂₁H₁₆ClN₇Al | - | - | - | - | - | - |
Q. What methodologies resolve discrepancies in biological activity across analogs?
- Data conflict : A 2-methoxyphenyl analog (CAS 925192-78-5) shows higher cytotoxicity (IC₅₀ = 1.2 μM) than its 4-chloro counterpart (IC₅₀ = 8.7 μM) .
- Approach :
Methodological Guidelines
Q. How to ensure reproducibility in synthesizing high-purity derivatives?
Q. What safety protocols are critical for handling reactive intermediates?
- Chloromethyl derivatives : Use fume hoods, PPE (nitrile gloves, goggles), and neutralize waste with 10% NaHCO₃ before disposal .
- Cyanide-containing compounds : Store in airtight containers with desiccants; monitor for HCN release .
Understudied Areas & Future Directions
- Gaps : Limited data on 5-(2-aminoethyl) derivatives (135 unreported examples in SciFinder®) .
- Opportunities : Explore photophysical properties (e.g., fluorescence) for imaging probes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
